molecular formula C19H28O3 B1222036 11beta-Hydroxytestosterone CAS No. 1816-85-9

11beta-Hydroxytestosterone

Cat. No. B1222036
CAS RN: 1816-85-9
M. Wt: 304.4 g/mol
InChI Key: YQDZGFAYWGWSJK-SLMGBJJTSA-N
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Description

Synthesis Analysis

The synthesis of 11beta-hydroxytestosterone involves the enzyme 11beta-hydroxylase, which converts adrenosterone and testosterone into 11-ketotestosterone and this compound, respectively. This process is crucial in fish for the production of potent androgens required for reproductive functions. In mammals, similar enzymatic activities have been observed, suggesting a conserved role of these enzymes in steroidogenesis across species (Gumułka et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a hydroxyl group at the 11beta position, distinguishing it from testosterone. This structural modification significantly alters its biological activity, making it a crucial androgen in fish. Structural analyses of related enzymes, such as 11beta-hydroxysteroid dehydrogenases, provide insights into the conversion mechanisms of glucocorticoids and their role in local tissue-specific regulation of hormone action (Jiandong Zhang et al., 2005).

Chemical Reactions and Properties

The enzyme-mediated conversion of precursors to this compound involves specific chemical reactions, such as hydroxylation, that are catalyzed by cytochrome P450 enzymes. These reactions are finely regulated and are essential for maintaining the balance of androgens in the body. The chemical properties of this compound, including its reactivity and interactions with receptors, are influenced by its unique molecular structure.

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are influenced by its hydroxyl group. These properties are crucial for its distribution and function within the biological system. Understanding the physical properties of this androgen helps in elucidating its physiological roles and mechanisms of action.

Chemical Properties Analysis

This compound's chemical properties, including its binding affinity to androgen receptors and its enzymatic conversion to other steroid hormones, are key to its function as a potent androgen. The enzyme 11beta-hydroxysteroid dehydrogenase type 2 plays a significant role in regulating the availability of active glucocorticoids, highlighting the interconnectedness of steroid hormone pathways and their regulation (Tomlinson et al., 2004).

Scientific Research Applications

Role in Fish Androgen Production

  • Molecular Cloning and Expression in Fish

    11beta-Hydroxytestosterone is crucial in the production of 11-ketotestosterone (11-KT), a potent androgen in several fish species. Molecular cloning of isoforms of 11beta-hydroxylase, which produce 11beta-hydroxy testosterone, has been achieved in species like the Nile tilapia. These studies highlight the enzyme's role in fish spermatogenesis and cortisol production in the head kidney (Zhang et al., 2010).

  • Interconversion of Glucocorticoids in Fish

    11beta-Hydroxysteroid dehydrogenases in fish like the rainbow trout are involved in the production of androgens, particularly 11-KT, in males. This enzyme also plays a role in glucocorticoid metabolism, with implications for stress response and reproductive functions in fish (Kusakabe et al., 2003).

Enzymatic Function and Regulation

  • 11beta-Hydroxysteroid Dehydrogenase Activity: The enzyme 11beta-Hydroxysteroid dehydrogenase, which regulates glucocorticoid access to receptors, has been studied extensively. Different species exhibit variability in enzyme characteristics and inhibitor effects, suggesting nuanced roles in physiology and potential therapeutic targets for metabolic disorders (Maser et al., 2002).

Clinical Implications and Therapeutic Potential

  • Glucocorticoid Action and Metabolic Syndrome: 11beta-Hydroxysteroid dehydrogenase type 1, which interconverts active and inactive glucocorticoids, has significant implications for disorders like obesity and metabolic syndrome. Studies suggest that inhibiting this enzyme's activity could be beneficial in treating these conditions (Cooper et al., 2009).

Implications for Human Health

  • Role in Hypothalamic-Pituitary-Adrenal Axis: The enzyme's function in the hypothalamic-pituitary-adrenal axis and its potential modulation of the immune response have been explored, indicating its importance in human physiology and potential disease mechanisms (Harris et al., 2001).

Future Directions

Future investigations of 11beta-Hydroxytestosterone may characterize it as a vital steroid with far-reaching physiological consequences . It is possible that this compound may be metabolized to yield ligands for steroid receptors in not only the prostate but also in other steroid-responsive tissues .

Biochemical Analysis

Biochemical Properties

11beta-Hydroxytestosterone is involved in several biochemical reactions. It is primarily produced through the hydroxylation of testosterone by the enzyme 11beta-hydroxylase (CYP11B1). This enzyme catalyzes the addition of a hydroxy group at the 11beta position of testosterone, converting it into this compound . The compound interacts with various biomolecules, including androgen receptors, although its androgenic activity is relatively low compared to testosterone . Additionally, this compound can serve as a precursor for other androgenic molecules, highlighting its importance in steroid metabolism .

Cellular Effects

This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involving androgen receptors. The compound can modulate gene expression by binding to these receptors, leading to changes in the transcription of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in steroid biosynthesis and degradation . These effects can vary depending on the cell type and the presence of other regulatory factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with androgen receptors. This binding can lead to the activation or inhibition of specific genes, depending on the context . The compound can also interact with other enzymes, such as 11beta-hydroxysteroid dehydrogenase, which converts it into 11-ketotestosterone . These interactions play a crucial role in regulating the levels of active androgens in the body and maintaining hormonal balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . Its stability may decrease over extended periods, leading to reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance androgenic activity and promote anabolic effects . At higher doses, it may lead to toxic or adverse effects, such as liver damage and hormonal imbalances . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme 11beta-hydroxysteroid dehydrogenase, which converts it into 11-ketotestosterone . This conversion is crucial for regulating the levels of active androgens in the body. Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in steroid biosynthesis and degradation . These effects can impact the overall balance of steroid hormones and their physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as sex hormone-binding globulin, which facilitate its movement through the bloodstream . The compound can also interact with cellular transporters that regulate its uptake and efflux . These interactions determine the localization and accumulation of this compound in specific tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by several factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, where it can interact with androgen receptors and modulate gene expression . These localization patterns are crucial for understanding the precise mechanisms through which this compound exerts its effects at the cellular level.

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDZGFAYWGWSJK-SLMGBJJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939454
Record name 11beta-Hydroxytestosterone
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1816-85-9
Record name 11β-Hydroxytestosterone
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Record name 11-Hydroxytestosterone
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Record name 11beta-Hydroxytestosterone
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Record name 11β-Hydroxytestosterone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 11β-Hydroxytestosterone in fish spermatogenesis?

A1: 11β-Hydroxytestosterone is a key androgen in fish, playing a crucial role in spermatogenesis. Research suggests that it acts as a precursor to 11-ketotestosterone (11-KT), another potent androgen, through the enzymatic action of 11β-hydroxysteroid dehydrogenase (11β-HSD) . Studies on Japanese eels (Anguilla japonica) demonstrated that cortisol, a stress hormone, can be converted to 11-KT via 11β-HSD. This locally produced 11-KT, in turn, stimulates the proliferation of spermatogonia, contributing to sperm production .

Q2: How does 17α,20β-dihydroxy-4-pregnen-3-one (DHP) interact with 11β-Hydroxytestosterone during fish spermatogenesis?

A2: DHP, a progestin crucial for fish reproduction, appears to influence 11β-Hydroxytestosterone function indirectly. Research shows that DHP can upregulate the expression of 11β-HSD in the testes of Japanese eels . This increased 11β-HSD activity would, in turn, facilitate the conversion of 11β-Hydroxytestosterone to 11-KT, ultimately promoting spermatogonial proliferation and sperm production .

Q3: What is the significance of 11β-hydroxylase activity in the context of steroid metabolism within an adrenal cortex adenoma?

A3: In a study investigating a virilizing adrenal cortex adenoma, researchers found that 11β-hydroxylase exhibited significant enzymatic activity . This enzyme plays a role in converting various steroid hormones, including testosterone to 11β-Hydroxytestosterone and androstenedione to 11β-hydroxyandrostenedione . This heightened 11β-hydroxylase activity contributed to the altered steroid profile observed in the adenoma, ultimately leading to the clinical manifestation of virilism.

Q4: Does DHP directly impact 11-ketotestosterone production in zebrafish?

A4: While DHP doesn't directly produce 11-ketotestosterone, it seems to stimulate its production in the presence of 11β-Hydroxytestosterone. Research on zebrafish (Danio rerio) testicular explants revealed that DHP could induce 11-ketotestosterone release, but only when 11β-Hydroxytestosterone, its precursor, was available . This suggests that DHP might act through the progesterone receptor to enhance the activity of 11β-hydroxysteroid dehydrogenase, the enzyme responsible for converting 11β-Hydroxytestosterone to 11-ketotestosterone .

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